molecular formula C33H58N10O9 B15125761 6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid

6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid

Cat. No.: B15125761
M. Wt: 738.9 g/mol
InChI Key: FPJBIRIVZPUIOL-UHFFFAOYSA-N
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Description

6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid is a complex organic compound with multiple amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. Typically, the synthesis starts with the preparation of intermediate compounds, which are then combined through a series of condensation and addition reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amino groups would produce primary or secondary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-pyridone-3,5-dicarbonitrile: This compound shares some structural similarities but has different functional groups and properties.

    3-Amino-2-phenylpropanoic acid: Another compound with a similar backbone but different substituents.

Uniqueness

What sets 6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid apart is its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C33H58N10O9

Molecular Weight

738.9 g/mol

IUPAC Name

6-amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid

InChI

InChI=1S/C33H58N10O9/c34-12-4-5-13-39-14-7-15-40-20-29(47)42-28(46)16-26(44)23(37)10-6-11-24(33(51)52)41-31(49)25(19-36)43(30(48)17-27(38)45)32(50)22(18-35)21-8-2-1-3-9-21/h1-3,8-9,22-27,39-40,44-45H,4-7,10-20,34-38H2,(H,41,49)(H,51,52)(H,42,46,47)

InChI Key

FPJBIRIVZPUIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)CC(N)O

Origin of Product

United States

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